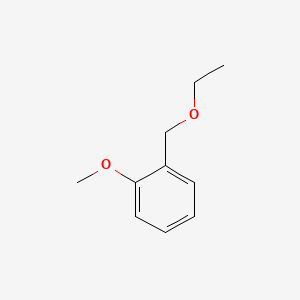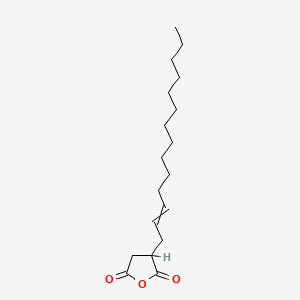![molecular formula C14H10BrNO B1617293 2-(4-Bromobenzyl)benzo[d]oxazole CAS No. 76284-87-2](/img/structure/B1617293.png)
2-(4-Bromobenzyl)benzo[d]oxazole
概要
説明
2-(4-Bromobenzyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with a bromobenzyl substituent at the 2-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of the bromine atom in the benzyl group can significantly influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol with 4-bromobenzyl alcohol under oxidative conditions. One common method employs iron-organic framework catalysis, where the reaction is carried out in the presence of di-tert-butyl peroxide and xylene as the solvent . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalyst and solvent, as well as the control of reaction parameters, are crucial for scaling up the production.
化学反応の分析
Types of Reactions
2-(4-Bromobenzyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoxazole derivatives with potential biological activities.
科学的研究の応用
2-(4-Bromobenzyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(4-Bromobenzyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets through halogen bonding and other non-covalent interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
類似化合物との比較
Similar Compounds
2-(4-Methoxybenzyl)benzo[d]oxazole: This compound has a methoxy group instead of a bromine atom, which can alter its reactivity and biological activity.
2-(4-Chlorobenzyl)benzo[d]oxazole: The presence of a chlorine atom can influence the compound’s chemical properties and interactions with biological targets.
2-(4-Fluorobenzyl)benzo[d]oxazole: The fluorine atom can enhance the compound’s stability and binding affinity to certain targets.
Uniqueness
2-(4-Bromobenzyl)benzo[d]oxazole is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with molecular targets and improve its efficacy in various applications .
特性
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKVIUPIYZMQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227167 | |
| Record name | Benzoxazole, 2-((4-bromophenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76284-87-2 | |
| Record name | Benzoxazole, 2-((4-bromophenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076284872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2-((4-bromophenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B1617218.png)




![2-Propenoic acid, 3-[4-[butyl(2-chloroethyl)amino]phenyl]-2-cyano-, ethyl ester](/img/structure/B1617225.png)




